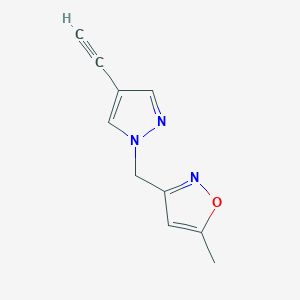![molecular formula C19H22N2O4 B8695516 Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a cyano group, a carbonyl group, and a spiro linkage, makes it a versatile molecule for chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be formed through a cyclization reaction involving a benzopyran derivative and a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Protection and Deprotection Steps: : The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group to form alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
-
Substitution: : The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives. Reagents like alkyl halides or aryl halides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides, NaCN, KCN
Major Products
Oxidation: N-oxides, hydroxyl derivatives
Reduction: Alcohol derivatives
Substitution: Substituted cyano derivatives
Applications De Recherche Scientifique
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.
-
Material Science: : The compound’s spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and carbonyl group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural rigidity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-3-carboxylate
- 2-{4’-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexan]-7-yloxy}acetic acid
Uniqueness
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate is unique due to the presence of the cyano group, which provides additional reactivity and potential for further functionalization. The spirocyclic structure also imparts distinct physical and chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
tert-butyl 6-cyano-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-18(2,3)25-17(23)21-8-6-19(7-9-21)11-15(22)14-10-13(12-20)4-5-16(14)24-19/h4-5,10H,6-9,11H2,1-3H3 |
Clé InChI |
BCBYXCDVANNBKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
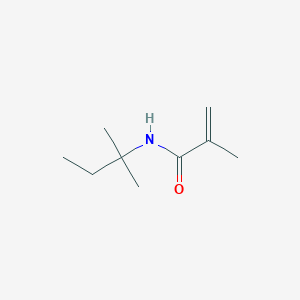
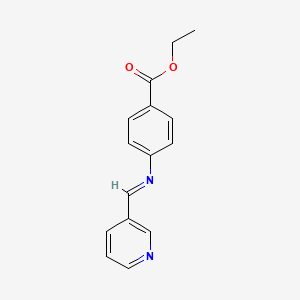
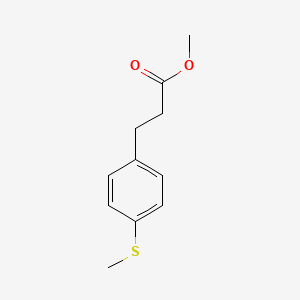
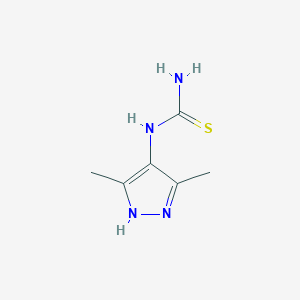
![4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile](/img/structure/B8695464.png)

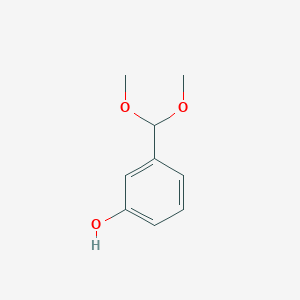
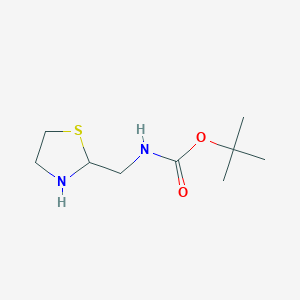


![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
